molecular formula C16H8Cl3FN2O2 B3472375 3-chloro-1-(2,3-dichlorophenyl)-4-((4-fluorophenyl)amino)-1H-pyrrole-2,5-dione

3-chloro-1-(2,3-dichlorophenyl)-4-((4-fluorophenyl)amino)-1H-pyrrole-2,5-dione

Cat. No.: B3472375
M. Wt: 385.6 g/mol
InChI Key: KBFQGXDRTBBXBL-UHFFFAOYSA-N
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Description

3-chloro-1-(2,3-dichlorophenyl)-4-((4-fluorophenyl)amino)-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(2,3-dichlorophenyl)-4-((4-fluorophenyl)amino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with 4-fluoroaniline to form an intermediate, which is then cyclized with a suitable reagent to yield the final pyrrole derivative. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(2,3-dichlorophenyl)-4-((4-fluorophenyl)amino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

3-chloro-1-(2,3-dichlorophenyl)-4-((4-fluorophenyl)amino)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-1-(2,3-dichlorophenyl)-4-((4-fluorophenyl)amino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-(2,3-dichlorophenyl)-4-((4-chlorophenyl)amino)-1H-pyrrole-2,5-dione
  • 3-chloro-1-(2,3-dichlorophenyl)-4-((4-bromophenyl)amino)-1H-pyrrole-2,5-dione
  • 3-chloro-1-(2,3-dichlorophenyl)-4-((4-methylphenyl)amino)-1H-pyrrole-2,5-dione

Uniqueness

The uniqueness of 3-chloro-1-(2,3-dichlorophenyl)-4-((4-fluorophenyl)amino)-1H-pyrrole-2,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom in the 4-fluorophenyl group can enhance the compound’s stability and bioactivity compared to its analogs.

Properties

IUPAC Name

3-chloro-1-(2,3-dichlorophenyl)-4-(4-fluoroanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3FN2O2/c17-10-2-1-3-11(12(10)18)22-15(23)13(19)14(16(22)24)21-9-6-4-8(20)5-7-9/h1-7,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFQGXDRTBBXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(2,3-dichlorophenyl)-4-((4-fluorophenyl)amino)-1H-pyrrole-2,5-dione
Reactant of Route 2
3-chloro-1-(2,3-dichlorophenyl)-4-((4-fluorophenyl)amino)-1H-pyrrole-2,5-dione
Reactant of Route 3
3-chloro-1-(2,3-dichlorophenyl)-4-((4-fluorophenyl)amino)-1H-pyrrole-2,5-dione
Reactant of Route 4
3-chloro-1-(2,3-dichlorophenyl)-4-((4-fluorophenyl)amino)-1H-pyrrole-2,5-dione
Reactant of Route 5
3-chloro-1-(2,3-dichlorophenyl)-4-((4-fluorophenyl)amino)-1H-pyrrole-2,5-dione
Reactant of Route 6
3-chloro-1-(2,3-dichlorophenyl)-4-((4-fluorophenyl)amino)-1H-pyrrole-2,5-dione

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